(2-Neopentylallyl)succinic acid
Description
(2-Neopentylallyl)succinic acid is an organic compound with the molecular formula C12H20O4 It is a derivative of succinic acid, characterized by the presence of a neopentylallyl group
Properties
IUPAC Name |
2-(4,4-dimethyl-2-methylidenepentyl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-8(7-12(2,3)4)5-9(11(15)16)6-10(13)14/h9H,1,5-7H2,2-4H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPJAQIBDADAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=C)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972517 | |
| Record name | 2-(4,4-Dimethyl-2-methylidenepentyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5703-15-1 | |
| Record name | 2-(4,4-Dimethyl-2-methylenepentyl)butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Neopentylallyl)succinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4,4-Dimethyl-2-methylidenepentyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-neopentylallyl)succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Neopentylallyl)succinic acid typically involves the reaction of neopentylallyl halides with succinic acid or its derivatives. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common bases used in this synthesis include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Neopentylallyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The neopentylallyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
a. Antimicrobial Properties
Research indicates that succinic acid derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics or preservatives in pharmaceutical formulations. (2-Neopentylallyl)succinic acid could enhance the efficacy of existing antimicrobial agents or serve as a standalone treatment against resistant strains of bacteria .
b. Anti-inflammatory Effects
Studies have shown that succinic acid derivatives can reduce inflammation markers in vivo. This suggests that this compound may be beneficial in developing anti-inflammatory drugs, particularly for chronic conditions such as arthritis .
c. Mitochondrial Function Enhancement
Research demonstrates that succinic acid derivatives can improve mitochondrial function, which is crucial for energy metabolism. This property positions this compound as a potential therapeutic agent for metabolic disorders and neurodegenerative diseases .
Material Science Applications
a. Biobased Polymers
this compound can be utilized in synthesizing biobased polymers, contributing to the development of sustainable materials. Its incorporation into polyester resins enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for coatings and adhesives .
b. Plasticizers
The compound can serve as a plasticizer in various polymer formulations, improving flexibility and processability without compromising the material's integrity. This application is particularly relevant in the production of flexible PVC and other thermoplastics .
Biotechnology Applications
a. Metabolic Engineering
In metabolic engineering, this compound can be used as a building block for producing biofuels and other valuable chemicals through microbial fermentation processes. Its role as a substrate can enhance the yield of desired products while reducing by-product formation .
b. Cell Culture Medium Supplement
The compound may also be explored as a supplement in cell culture media, promoting cell growth and viability due to its effects on mitochondrial respiration and energy production .
Case Studies
Mechanism of Action
The mechanism of action of (2-Neopentylallyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in metabolic pathways or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A simpler dicarboxylic acid with similar chemical properties but lacking the neopentylallyl group.
Adipic acid: Another dicarboxylic acid with a longer carbon chain, used in the production of nylon.
Glutaric acid: A dicarboxylic acid with a five-carbon chain, used in the synthesis of polymers and resins.
Uniqueness
(2-Neopentylallyl)succinic acid is unique due to the presence of the neopentylallyl group, which imparts distinct chemical and physical properties
Biological Activity
(2-Neopentylallyl)succinic acid, a derivative of succinic acid, is gaining attention for its potential biological activities. This compound, with the chemical formula CHO, exhibits various properties that may be beneficial in medical and cosmetic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and safety considerations.
Overview of Succinic Acid and Its Derivatives
Succinic acid plays a crucial role in cellular metabolism as an intermediate in the citric acid cycle (CAC). It is involved in energy production and serves as a signaling molecule in various biological processes. The derivatives of succinic acid, including this compound, are synthesized to enhance specific biological activities or to improve the solubility and stability of the parent compound.
The biological activity of this compound can be attributed to several mechanisms:
- Mitochondrial Function : Succinic acid derivatives have been shown to stimulate mitochondrial respiration. This activity can enhance ATP production, which is vital for cellular energy metabolism .
- Antioxidant Properties : The compound exhibits antioxidant activity, potentially reducing oxidative stress within cells. This property is particularly important in preventing cellular damage associated with various diseases .
- Cell Signaling : Similar to succinate, this compound may act as a signaling molecule that influences cellular responses to environmental changes. It can modulate pathways related to inflammation and cell survival .
1. Anti-inflammatory Effects
Research indicates that succinic acid derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, they may modulate immune cell activity and reduce inflammation in conditions such as arthritis .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. This makes it a candidate for use in cosmetic formulations aimed at treating acne and other skin conditions caused by microbial infections .
3. Potential Applications in Cancer Therapy
There is emerging evidence that succinate accumulation can influence tumorigenesis by stabilizing hypoxia-inducible factors (HIFs), which play a role in cancer progression. Further research is needed to determine whether this compound can modulate these pathways effectively .
Case Studies and Research Findings
Safety and Toxicity
While this compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that it has a low toxicity profile; however, comprehensive evaluations are necessary to confirm its safety for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
